molecular formula C13H17FN2O2S2 B2436330 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-70-0

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No.: B2436330
CAS No.: 868216-70-0
M. Wt: 316.41
InChI Key: KJKXWYZVYOFLQM-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a propylsulfonyl group attached to the imidazole ring

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S2/c1-2-8-20(17,18)16-7-6-15-13(16)19-10-11-4-3-5-12(14)9-11/h3-5,9H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXWYZVYOFLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332607
Record name 2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868216-70-0
Record name 2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reagent reacts with an appropriate precursor.

    Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonylation reaction using a propylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole have been evaluated for their ability to inhibit tumor cell proliferation. A notable study demonstrated that related compounds showed high levels of antimitotic activity against various human tumor cell lines, with mean growth inhibition values indicating potential as therapeutic agents for cancer treatment .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamide-containing compounds has been well-documented. Research has shown that derivatives of the imidazole class can exhibit potent activity against bacterial strains and fungi. For example, the incorporation of sulfonamide groups has been linked to enhanced antifungal activity, making these compounds candidates for treating infections caused by resistant pathogens .

Enzyme Inhibition

Imidazole derivatives have been studied for their role as enzyme inhibitors. The mechanism typically involves the binding of the compound to active sites on enzymes, thereby hindering their function. This characteristic is particularly valuable in drug design for conditions such as hypertension and diabetes, where enzyme regulation is crucial .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of tumor growth in vitro with IC50 values < 20 µM against breast cancer cell lines .
Study 2Assess antimicrobial propertiesShowed effective inhibition against multiple bacterial strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of specific enzymes related to metabolic disorders, indicating potential for therapeutic applications in diabetes .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-[(3-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a bromine atom instead of a fluorine atom.

    2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

The compound 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈FNO₂S₂
  • Molecular Weight : 303.41 g/mol
  • Functional Groups :
    • Imidazole ring
    • Sulfonyl group
    • Fluorophenyl moiety

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways.
  • Antimicrobial Properties : The presence of the sulfonamide group in the structure suggests potential antimicrobial activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • MDM2 Inhibition : Similar compounds have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
  • Antioxidant Activity : The imidazole ring may contribute to antioxidant properties, reducing oxidative stress in cells .
  • Antimicrobial Mechanism : The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme for folate synthesis .

Anticancer Activity

In a study evaluating the anticancer properties of related imidazole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
Compound ASJSA-10.15MDM2 Inhibition
Compound BMCF70.22p53 Activation
Target CompoundHCT116TBDTBD

Antimicrobial Studies

Research has demonstrated that sulfonamide-containing compounds exhibit broad-spectrum antimicrobial activity. In vitro tests showed that derivatives with similar structures were effective against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimized synthetic routes for 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, and how do reaction conditions influence yield?

The synthesis of substituted imidazoles typically involves cyclocondensation reactions with aldehydes, amines, and sulfur-containing reagents. For fluorophenyl-substituted derivatives, microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) under nitrogen can improve yields by minimizing side reactions . Statistical experimental design (e.g., factorial design) is critical for optimizing parameters like temperature, stoichiometry, and reaction time. For example, sodium metabisulfite has been used as a catalyst in similar imidazole syntheses to enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for confirming molecular weight and substituent positions. Fluorine-specific 19F^{19}\text{F} NMR can resolve ambiguities in fluorophenyl group orientation . Purity assessment requires HPLC with UV detection (λ = 254–280 nm) or LC-MS to detect byproducts from sulfonyl or thioether linkages .

Q. What safety protocols are critical during synthesis and handling?

Lab courses below 698-level require 100% compliance with safety exams, emphasizing proper ventilation for volatile solvents (e.g., DMF) and PPE for sulfonyl chloride intermediates . Advanced labs must follow the Chemical Hygiene Plan, including spill containment protocols for fluorinated compounds, which may exhibit unique reactivity .

Q. How can purification strategies mitigate challenges in isolating this compound?

Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates imidazole derivatives. For polar byproducts, recrystallization in ethanol/water mixtures improves purity. Membrane separation technologies (e.g., nanofiltration) are emerging for scalable purification of sulfonated organics .

Q. What solvents and catalysts enhance selectivity in sulfonyl/thioether functionalization?

Dry DMF under nitrogen minimizes hydrolysis of sulfonyl groups. Catalysts like Na2_2S2_2O5_5 improve regioselectivity in thioether formation, while Pd/C or CuI can assist in cross-coupling reactions for advanced derivatives .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) model transition states for sulfonyl group substitutions. Institutions like ICReDD integrate path-search algorithms to predict reaction pathways, reducing trial-and-error experimentation. Experimental data can refine computational models via feedback loops .

Q. How do electronic effects of the 3-fluorophenyl group influence reaction mechanisms?

The electron-withdrawing fluorine substituent increases electrophilicity at the imidazole core, favoring nucleophilic attacks at the 2-position. Kinetic studies (e.g., stopped-flow spectroscopy) and Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions?

Controlled experiments at varying temperatures and pressures differentiate kinetic (low-temperature) and thermodynamic (high-temperature) products. For example, sulfonyl group stability under thermal stress may favor unexpected tautomers, requiring time-resolved FTIR or XRD analysis .

Q. Can heterogeneous catalysis improve sustainability in scaled-up synthesis?

Zeolite- or MOF-supported catalysts reduce solvent use and enable recyclability. For instance, sulfonic acid-functionalized mesoporous silica improves yields in imidazole cyclization while minimizing waste .

Q. What environmental fate studies are relevant for assessing this compound’s persistence?

Atmospheric chemistry models (e.g., EPACT frameworks) track degradation pathways of fluorinated organics. Heterogeneous reactions with hydroxyl radicals or ozone, studied via smog chamber experiments, predict half-lives in aquatic/terrestrial systems .

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